PEG(2000)-C-DMG

PEG shedding kinetics endosomal escape siRNA delivery

Substituting PEG-lipids without matching anchor kinetics compromises siRNA delivery. PEG2000-C-DMG features a C14 DMG anchor shedding with t1/2 <30 min, enabling timely endosomal escape and cytoplasmic siRNA availability-validated in the FDA-approved Onpattro formulation (1.5 mol% with DLin-MC3-DMA, DSPC, cholesterol). • Rapid C14 PEG desorption overcomes the PEG dilemma. • Proven at 1.5 mol% in Onpattro for hepatocyte gene silencing. • Vendor-verified purity ≥98% with CoA ensures batch-to-batch reproducibility.

Molecular Formula C38H73NO8
Molecular Weight 672.0 g/mol
Cat. No. B10828232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG(2000)-C-DMG
Molecular FormulaC38H73NO8
Molecular Weight672.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COC(=O)NCCCOCCOC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C38H73NO8/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3,(H,39,42)/t35-/m1/s1
InChIKeyYWYMLVACUCXAEC-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG(2000)-C-DMG: Technical Overview and Role in siRNA-LNP Formulation


PEG(2000)-C-DMG (also known as DMG-PEG2000; CAS 1443687-74-8 or 1019000-64-6) is a PEGylated lipid comprising a methoxypolyethylene glycol (mPEG) chain of approximately 2000 Da conjugated to a 1,2-dimyristoyl-sn-glycerol (DMG) anchor with C14 acyl chains . It functions as a steric-stabilizing excipient in lipid nanoparticle (LNP) formulations, providing a hydrophilic surface barrier that prevents particle aggregation and reduces opsonization during systemic circulation . Most notably, PEG(2000)-C-DMG is a key component of the FDA-approved siRNA therapeutic Onpattro (patisiran), formulated with DLin-MC3-DMA, DSPC, and cholesterol at a molar ratio of 50:10:38.5:1.5 for the treatment of hereditary transthyretin-mediated amyloidosis (hATTR) [1]. Its defining structural feature—a short C14 lipid anchor—enables rapid, controlled shedding from the LNP surface in vivo, a mechanism specifically engineered to overcome the "PEG dilemma" that plagues conventional long-chain PEG-lipids in nucleic acid delivery applications [2].

Why PEG(2000)-C-DMG Cannot Be Substituted by Generic PEG-Lipids in siRNA Delivery


In-class PEG-lipids such as DSPE-mPEG2000, ALC-0159, or PEG2000-DSG cannot be treated as interchangeable components in LNP formulations, particularly for siRNA and nucleic acid therapeutics. The PEG-lipid component directly dictates the rate of polyethylene glycol shedding from the nanoparticle surface in circulation, which in turn controls the exposure of the underlying cationic or ionizable lipid layer required for cellular uptake and endosomal escape . According to research from Alnylam Pharmaceuticals, the type and quantity of PEGylated lipid employed not only govern final particle size but also strongly influence the magnitude of gene silencing achieved; DSPE-based PEG-lipids, which feature long C18 anchors and persist on the LNP surface, demonstrably lack the performance characteristics required for efficient siRNA delivery relative to the short-chain DMG anchor [1]. Substituting with a structurally divergent PEG-lipid without compensating for anchor-chain length and shedding kinetics will predictably impair endosomal escape, reduce cytoplasmic siRNA availability, and compromise therapeutic efficacy [2].

PEG(2000)-C-DMG Comparative Performance Evidence for Procurement Decisions


Evidence 1: Accelerated PEG Shedding Kinetics (t1/2 <30 min) Relative to C18-Anchored PEG-Lipids

PEG(2000)-C-DMG is engineered with a short C14 (myristoyl) lipid anchor, in contrast to the C18 (stearoyl) anchor present in DSPE-mPEG2000 and PEG2000-DSG. This structural difference directly determines in vivo desorption rate from the LNP surface. PEG(2000)-C-DMG exhibits an in vivo half-life of less than 30 minutes on the LNP surface, after which the PEG layer is shed to expose the ionizable lipid for cellular uptake and endosomal escape [1]. The C18-anchored comparator PEG2000-DSG demonstrates markedly slower dissociation kinetics from lipid nanoparticles .

PEG shedding kinetics endosomal escape siRNA delivery lipid anchor chain length

Evidence 2: Validated Clinical LNP Formulation Ratio for siRNA Delivery (Onpattro)

PEG(2000)-C-DMG is used at a precise, clinically validated molar ratio of 1.5 mol% in the FDA-approved Onpattro (patisiran) LNP formulation. The complete formulation comprises D-Lin-MC3-DMA:DSPC:cholesterol:PEG(2000)-C-DMG at a molar ratio of 50:10:38.5:1.5, with an RNA-to-lipid weight ratio of 0.05 (wt/wt) [1]. This 1.5 mol% PEG-lipid content represents an empirically optimized balance that provides sufficient steric stabilization during manufacturing and early circulation while enabling rapid PEG shedding upon administration—a ratio established through Alnylam's systematic optimization studies [2].

LNP formulation patisiran siRNA therapeutics molar ratio

Evidence 3: Reduced Accelerated Blood Clearance (ABC) Potential vs DSPE-PEG

Repeated administration of PEGylated nanomedicines can elicit anti-PEG antibody responses that trigger accelerated blood clearance (ABC) upon subsequent dosing—a phenomenon particularly problematic for chronic therapeutic regimens. PEGylation with dissociable PEG-lipids such as PEG-DMG has been shown to alleviate pre-existing anti-PEG antibody-related ABC and reduce recognition by the mononuclear phagocyte system (MPS) compared to stably anchored PEG-lipids like DSPE-PEG [1]. Specifically, dissociable PEGylation mitigates Kupffer cell capture of PEGylated liposomes, which is driven by synergistic immunoglobulin M (IgM), apolipoprotein E (ApoE), and complement activation [2].

accelerated blood clearance anti-PEG antibodies PEG dilemma immunogenicity

Evidence 4: Vendor-Specified Purity Threshold (≥95–99%) Enabling Reproducible LNP Assembly

Commercially available PEG(2000)-C-DMG is supplied with documented purity specifications ranging from ≥95% to >99% across major vendors . Cayman Chemical specifies purity ≥95% ; Alfa Chemistry specifies 97%+ [1]; and MedChemExpress reports purity of 99.97% for specific batches . These high purity thresholds are critical because PEG-lipid impurities—including free PEG, unreacted DMG, or incompletely conjugated intermediates—can incorporate into LNPs and alter surface PEG density, particle size distribution, and in vivo shedding kinetics .

purity specification quality control LNP manufacturing batch consistency

PEG(2000)-C-DMG: Optimized Application Scenarios for siRNA-LNP Formulation


Scenario 1: Formulation of siRNA-LNPs Requiring Rapid Endosomal Escape

PEG(2000)-C-DMG is the PEG-lipid of choice when the therapeutic payload is siRNA and efficient cytoplasmic delivery is the primary efficacy driver. Its C14 anchor enables shedding with a t1/2 <30 min, exposing the ionizable lipid (e.g., DLin-MC3-DMA) for membrane fusion and endosomal escape [1]. This mechanism is validated in the FDA-approved Onpattro formulation, where the 1.5 mol% PEG(2000)-C-DMG ratio provides sufficient circulation stability while ensuring timely PEG desorption for hepatocyte gene silencing [2].

Scenario 2: Chronic siRNA Dosing Regimens Requiring Mitigation of Accelerated Blood Clearance

For siRNA therapeutics requiring repeated administration over months or years (e.g., quarterly infusions for hATTR amyloidosis), PEG(2000)-C-DMG offers a reduced risk profile for anti-PEG antibody-mediated accelerated blood clearance (ABC) compared to stably anchored PEG-lipids such as DSPE-mPEG2000. The dissociable nature of the PEG-DMG anchor alleviates Kupffer cell capture and MPS recognition upon subsequent doses, helping maintain predictable pharmacokinetics across the treatment course [3].

Scenario 3: Reproducible Scale-Up from Discovery to Preclinical LNP Manufacturing

Procurement of PEG(2000)-C-DMG with vendor-verified purity ≥95% and available Certificate of Analysis (CoA) ensures that LNP formulations can be reproduced across batches and across research sites. Impurities in PEG-lipid components can alter surface PEG density and particle size, leading to variable in vivo performance . The established Onpattro formulation (50:10:38.5:1.5 molar ratio of DLin-MC3-DMA:DSPC:cholesterol:PEG(2000)-C-DMG) provides a validated reference point for siRNA-LNP development, reducing the optimization space and accelerating formulation timelines [4].

Technical Documentation Hub

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